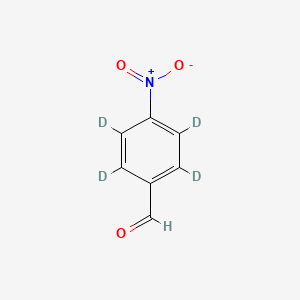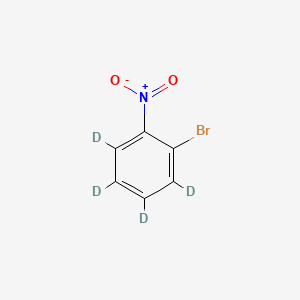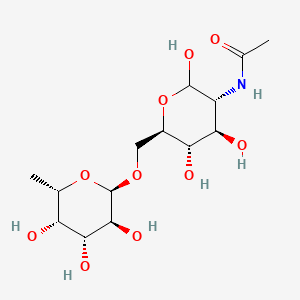
2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose
Descripción general
Descripción
2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose, also known as Fucα (1-6)GlcNAc, is a complex chemical compound with diverse applications in scientific research . It is indispensable for studying various biological processes and analyzing molecular interactions.
Molecular Structure Analysis
The molecular formula of this compound is C14 H25 N O10 . Its molecular weight is 367.349 g/mol . The exact mass is 367.14800 .Physical and Chemical Properties Analysis
This compound has a boiling point of 736.414ºC at 760 mmHg . Its density is 1.558g/cm³ . The flash point is 399.169ºC .Aplicaciones Científicas De Investigación
Synthesis and Molecular Analysis
Regiospecific Synthesis : The compound has been synthesized through regiospecific transglycosylation reactions. These synthesis processes, often involving enzymes like alpha-fucosidase, have enabled the creation of various derivatives, useful as building blocks for more complex branched oligosaccharides (Vetere et al., 1997).
Synthetic Applications in Molecular Biology : The molecule has served as a key intermediate in the synthesis of various biologically relevant structures, such as bacterial peptidoglycan derivatives. Some of these derivatives have shown significant adjuvant activity, which is crucial in vaccine development and other immunological applications (Merser et al., 1975).
Large-Scale Synthesis for Biological Studies : It has been synthesized on a large scale for use in biological studies, such as adhesion inhibition studies with bacteria like Helicobacter pylori. This synthesis involves complex chemical processes to create high molecular weight polymers that are water-soluble (Eklind et al., 1996).
Enzymatic Assay Development
- Development of Enzymatic Assays : It has been instrumental in developing assay procedures for enzymes like GDP-L-fucose:2-acetamido-2-deoxy-beta-D-glucopyranoside-(1→4)-alpha-L-fucosyltransferase. These procedures are critical for understanding and quantifying enzyme activities in various biological processes (Sykes et al., 1983).
Safety and Hazards
The safety data sheet for this compound suggests that it should be used for R&D purposes only and not for medicinal or household use . In case of accidental release, dust formation should be avoided, and adequate ventilation should be ensured . Personal protective equipment, including chemical impermeable gloves, should be worn .
Propiedades
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16)/t4-,6+,7+,8+,9+,10+,11+,12-,13?,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVYGSAFLBSSQ-PKAYUKAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2-O-acetyl group in the mannosyl donors for the synthesis of this complex carbohydrate?
A1: The research highlights the crucial role of the 2-O-acetyl group in mannosyl donors for achieving high stereoselectivity during mannosylation reactions. [] This stereoselectivity is vital for constructing the desired glycosidic linkages in the target heptasaccharide, ensuring the accurate arrangement of sugar units. The researchers strategically employed this protecting group to control the stereochemistry at the newly formed glycosidic bond, ultimately leading to the successful synthesis of the complex carbohydrate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


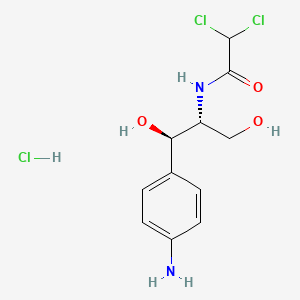

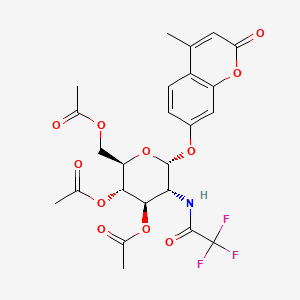

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)

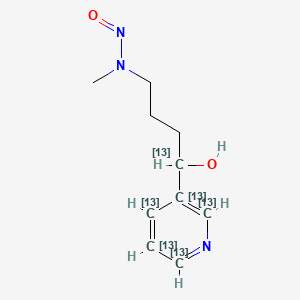
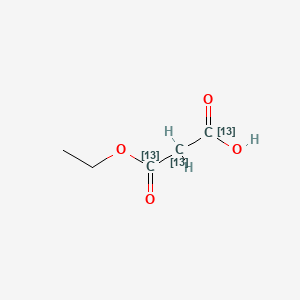
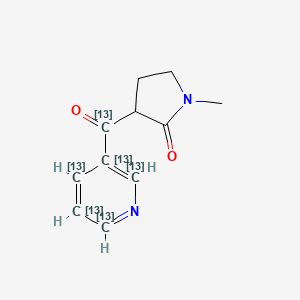
![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)


